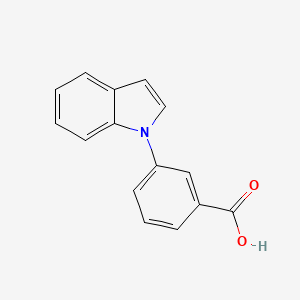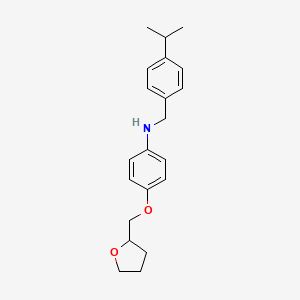
3-(1H-indol-1-yl)benzoic acid
Overview
Description
“3-(1H-indol-1-yl)benzoic acid” is a compound that contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . It is also known as "BENZOIC ACID (1H-INDOL-3-YLMETHYLENE)-HYDRAZIDE" .
Synthesis Analysis
The synthesis of indole derivatives often involves annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A study reported the synthesis of indolyl-1,2,4-oxidizable derivatives, which were evaluated as a new class of non-competitive α-glucosidase inhibitors .
Chemical Reactions Analysis
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties . A group of 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives was selected in an α-glucosidase inhibition assay, leading to the discovery of indole-1 .
Mechanism of Action
Target of Action
3-(1H-indol-1-yl)benzoic acid, like many indole derivatives, is known to interact with multiple receptors, making it a versatile compound in the field of drug discovery .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can lead to a variety of biochemical changes depending on the specific target. For instance, some indole derivatives have been found to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism.
Biochemical Pathways
Given the broad biological activities of indole derivatives, it is likely that multiple pathways could be affected . For instance, inhibition of α-glucosidase would impact carbohydrate metabolism, potentially leading to downstream effects on energy production and glucose regulation .
Result of Action
Some indole derivatives have been found to exhibit antimicrobial activity , suggesting that they may inhibit the growth of certain bacteria. Additionally, some indole derivatives have been found to inhibit α-glucosidase , which could potentially impact glucose regulation.
Advantages and Limitations for Lab Experiments
3-(1H-indol-1-yl)benzoic acid has several advantages for use in lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-(1H-indol-1-yl)benzoic acid, including its potential use in the development of new drugs and therapies for the treatment of cancer, inflammation, and viral infections. It may also have potential applications in materials science, such as the development of new sensors and catalysts. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
3-(1H-indol-1-yl)benzoic acid has been extensively used in scientific research due to its potential applications in various fields, including medicine, pharmacology, and materials science. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies.
Safety and Hazards
properties
IUPAC Name |
3-indol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFUTRBRAQGFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389438.png)
![2,5-Dichloro-N-[2-(2-chlorophenoxy)propyl]aniline](/img/structure/B1389439.png)
![N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine](/img/structure/B1389440.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-isobutoxyaniline](/img/structure/B1389441.png)
![3-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389443.png)
![N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1389444.png)
![N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389446.png)
![N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389451.png)
![N-[4-(Sec-butoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1389452.png)
![N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline](/img/structure/B1389453.png)
![N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389457.png)
![3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline](/img/structure/B1389458.png)
![4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline](/img/structure/B1389459.png)
